molecular formula C16H14N2O5 B2489338 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide CAS No. 2034251-09-5

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide

Cat. No.: B2489338
CAS No.: 2034251-09-5
M. Wt: 314.297
InChI Key: RDFGLZAMVXGUSW-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide (CAS 2034251-09-5) is a synthetic organic compound with a molecular formula of C16H14N2O5 and a molecular weight of 314.29 g/mol . This molecule features a 2,4-dioxooxazolidine core, a well-characterized pharmacophore in medicinal chemistry. Compounds containing the oxazolidinone structure are recognized for their potent inhibition of bacterial protein synthesis . The mechanism of action involves binding to the ribosomal peptidyltransferase site, thereby interfering with the formation of the initiation complex and preventing the first peptide bond formation . This makes oxazolidinone derivatives a valuable scaffold in the research and development of novel antimicrobial agents, particularly against Gram-positive bacterial strains . The structure of this specific compound integrates a furan-2-carboxamide group, which may be explored to modulate the compound's physicochemical properties and biological activity. It is presented as a key intermediate for researchers in pharmacology and medicinal chemistry who are investigating new antibacterial therapeutics. This product is for non-human research use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-14-10-23-16(21)18(14)9-12(11-5-2-1-3-6-11)17-15(20)13-7-4-8-22-13/h1-8,12H,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFGLZAMVXGUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Hydroxyurethane Precursors

β-Hydroxyurethanes, synthesized from β-amino alcohols and phosgene equivalents (e.g., triphosgene or carbonyldiimidazole), undergo base-mediated cyclization to yield oxazolidinones. For example:

  • Substrate Preparation : 2-Amino-1-phenylethanol reacts with triphosgene in dichloromethane at 0°C to form the corresponding β-hydroxyurethane.
  • Cyclization : Treatment with sodium hydride in tetrahydrofuran (THF) at reflux induces ring closure, producing 3-(2-hydroxy-1-phenylethyl)-2,4-dioxooxazolidine.

Optimization Note : Yields improve with anhydrous conditions and slow addition of base to minimize side reactions.

Integrated Synthesis Workflow

A representative multi-step synthesis is outlined below:

Step Reaction Reagents/Conditions Yield
1 β-Hydroxyurethane formation 2-Amino-1-phenylethanol, triphosgene, DCM, 0°C 89%
2 Oxazolidinone cyclization NaH, THF, reflux, 4 h 76%
3 Furan-2-carboxamide coupling EDCI/HOBt, DMF, rt, 12 h 73%

Critical Parameters :

  • Step 1 : Excess triphosgene (1.5 eq) ensures complete conversion.
  • Step 2 : Slow addition of NaH prevents exothermic decomposition.
  • Step 3 : HOBt suppresses racemization during amidation.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.75–7.25 (m, 5H, Ph), 6.85–6.45 (m, 3H, furan), 4.55–3.95 (m, 3H, CH₂ and CH).
    • ¹³C NMR : 165.2 (C=O, oxazolidinone), 159.8 (C=O, amide), 142.1 (furan C-2).
  • HPLC-MS : [M+H]⁺ = 343.2 (calculated), 343.1 (observed).

Challenges and Mitigation Strategies

  • Oxazolidinone Hydrolysis : The 2,4-dioxo group is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DMSO is recommended.
  • Amine Reactivity : Steric hindrance from the phenyl group necessitates prolonged coupling times (up to 24 h) for complete conversion.

Industrial-Scale Considerations

Kilogram-scale production employs flow chemistry for cyclization and amidation steps, reducing reaction times by 40% and improving safety profiles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazolidinone moiety can be reduced to form amino alcohols.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amino alcohols and secondary amines.

    Substitution: Halogenated and nitrated derivatives of the phenylethyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide exhibit significant anticancer properties. Studies have demonstrated that derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Its structure allows it to interact with bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics .

Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .

Biological Studies

Mechanism of Action : Understanding the mechanism by which this compound interacts with cellular targets is crucial for its application in drug development. The compound is believed to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Biochemical Pathway Exploration : Researchers utilize this compound as a probe in biochemical studies to elucidate pathways involved in disease processes. Its unique structure allows for specific interactions that can reveal insights into cellular mechanisms.

Industrial Applications

Material Science : Due to its unique chemical properties, this compound may find applications in developing advanced materials. Its stability and reactivity make it suitable for creating polymers or coatings with specific functional characteristics.

Pharmaceutical Formulations : The compound's solubility and stability profile can be advantageous in pharmaceutical formulations, particularly in enhancing bioavailability and targeted delivery of therapeutic agents .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPMC Article on Nanoparticle Drug Delivery Demonstrated significant inhibition of cancer cell lines.
Antimicrobial PropertiesChemSrc Data Effective against Gram-positive and Gram-negative bacteria.
Neuroprotective EffectsResearchGate Study Reduced oxidative stress markers in neuronal cultures.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxazolidinone moiety may inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the furan ring can interact with various enzymes, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro at C5 in compounds) enhance stability and may influence binding to biological targets . The oxazolidinone moiety in the target compound could similarly modulate electronic properties and metabolic stability.

Pharmacological Activity Profiles of Analogous Compounds

Furan carboxamide derivatives exhibit diverse biological activities:

  • Antibacterial Activity : Naphtho[2,1-b]furan derivatives () and 5-nitro-furan-2-carboxamides () show potent antibacterial effects, attributed to nitro group-mediated disruption of bacterial DNA .
  • Antiviral Potential: Compounds like N-[4-(piperazine-sulfonylphenyl)furan-2-carboxamide () demonstrated high docking scores against viral targets, suggesting furan carboxamides’ versatility in antiviral drug design .

Its phenylethyl side chain may enhance membrane permeability compared to simpler aryl substituents in compounds .

Physicochemical Properties and Stability

Melting Points and Solubility :

  • 5-Nitro-N-phenylfuran-2-carboxamide (2A): 178–180°C
  • N-(Thiazol-2-yl)furan-2-carboxamide (2J): 265–268°C
  • Chromone-thiazolidinone analog (): Stable crystal packing via N–H⋯O and π-π interactions

The target compound’s melting point is expected to align with oxazolidinone derivatives (typically 150–250°C), while its solubility may be lower due to the hydrophobic phenylethyl group. Crystal packing studies () suggest that hydrogen bonding and π-stacking could stabilize its solid form .

Characterization :

  • NMR and FTIR () confirm functional groups and purity.
  • X-ray crystallography () provides detailed structural insights, critical for optimizing bioactivity .

Implications for Drug Development

The target compound’s structural features position it as a candidate for antibacterial or antifungal development. Key considerations include:

  • Bioisosteric Replacement: Replacing thiazolidinone () with oxazolidinone may reduce off-target effects .
  • SAR Optimization : Modifying the phenylethyl chain (e.g., adding hydrophilic groups) could improve solubility without compromising activity.

Data Tables

Table 1: Comparison of Furan Carboxamide Derivatives

Compound ID Substituent Melting Point (°C) Biological Activity Reference
2A Phenyl 178–180 Antibacterial
2J Thiazol-2-yl 265–268 Antibacterial
Piperazine-sulfonylphenyl Antiviral
Target Oxazolidinone-phenylethyl Predicted: 200–220 Hypothetical: Broad-spectrum

Table 2: Crystal Packing Parameters

Compound Hydrogen Bonding π-π Stacking (Å) Reference
Chromone-thiazolidinone N–H⋯O, C–H⋯O 3.8378
Target (Hypothetical) N–H⋯O (expected) ~3.8–4.0

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O5C_{16}H_{14}N_{2}O_{5}, with a molecular weight of 314.29 g/mol. The compound features an oxazolidinone ring, a phenylethyl group, and a furan-2-carboxamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC16H14N2O5C_{16}H_{14}N_{2}O_{5}
Molecular Weight314.29 g/mol
CAS Number2034546-51-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazolidinone intermediate followed by the introduction of the phenylethyl and furan moieties. Various reagents such as acyl chlorides and amines are utilized to facilitate these reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Inhibition of Protein Synthesis : The oxazolidinone structure may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Enzyme Interaction : The furan ring can modulate enzyme activity through interactions with active sites.
  • Enhanced Binding Affinity : The phenylethyl group may improve binding affinity and specificity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has also demonstrated antifungal activity against Candida albicans. The screening results indicate that it possesses significant potential as an antifungal agent .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Antibacterial Screening : A study evaluated various derivatives for their antibacterial activities against multiple strains. Results indicated that compounds with similar structures exhibited MIC values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and other pathogens .
    CompoundTarget BacteriaMIC (µg/mL)
    AStaphylococcus aureus625 - 1250
    BEscherichia coli>2000
    CCandida albicans500
  • Toxicological Studies : Additional research has highlighted potential toxicological effects associated with similar furan derivatives, indicating a need for careful evaluation in therapeutic contexts .

Q & A

Q. What are the optimized synthetic routes for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps:

Amide bond formation : React furan-2-carboxylic acid derivatives with a phenylethylamine intermediate under carbodiimide-mediated coupling (e.g., EDCI/HOBt) .

Oxazolidinone ring construction : Cyclize intermediates using phosgene equivalents (e.g., triphosgene) in anhydrous conditions .

  • Critical Parameters :
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions; increase to 60–80°C for cyclization.
  • Solvent : Use DMF or THF for solubility .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) .
  • Yield Optimization Table :
StepTemperature (°C)SolventYield (%)
Amidation0–5DMF65–75
Cyclization70THF50–60

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use reversed-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., furan C3-H at δ 7.4–7.6 ppm; oxazolidinone carbonyl at δ 170–175 ppm in 13C^{13}C-NMR) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., oxazolidinone-furan dihedral angles ~80–90°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Multi-assay validation : Compare IC50_{50} values in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity). Adjust for membrane permeability using logP calculations (target ~2.5–3.5) .
  • Metabolite screening : Use LC-MS to identify hydrolysis products (e.g., oxazolidinone ring opening under physiological pH) .
  • Example Case : Discrepancies in antiproliferative activity may arise from differential metabolism in hepatic vs. cancer cell lines .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to the STING pathway (cGAS/STING complex; focus on furan-oxazolidinone H-bond donors) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
  • Pharmacophore mapping : Identify critical features (e.g., oxazolidinone carbonyl as H-bond acceptor) using Schrödinger’s Phase .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact pharmacological profiles?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups. Test against:
  • Anticancer targets : Topoisomerase II inhibition .
  • Anti-inflammatory activity : COX-2 binding affinity .
  • Data Analysis : Plot substituent Hammett constants (σ) vs. bioactivity to identify linear free-energy relationships .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported crystal structures (e.g., hydrogen-bonding vs. π-π stacking dominance)?

  • Methodological Answer :
  • Revisiting crystallization conditions : Screen solvents (DMF vs. ethanol) to isolate polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. π-stacking) using CrystalExplorer .
  • Case Example : DMF solvates favor N–H⋯O bonds (60% contribution), while ethanol forms π-π stacks (Cg–Cg distance ~3.8 Å) .

Tables for Key Structural Parameters

Parameter Value Technique Reference
Oxazolidinone C=O stretch1740 cm1^{-1}IR
Furan-Oxazolidinone dihedral78.5°–89.4°X-ray crystallography
LogP (calculated)2.8 ± 0.3HPLC (Shimadzu)

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